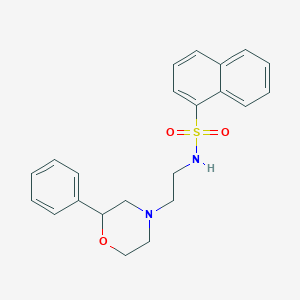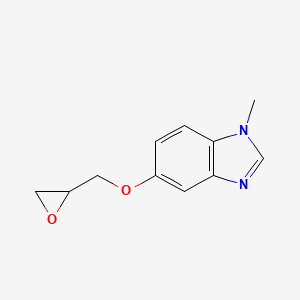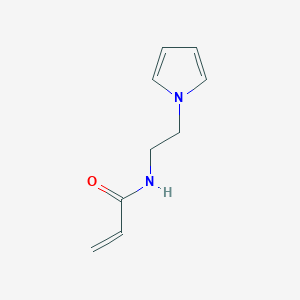![molecular formula C10H15IO3 B2414429 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane CAS No. 2137616-38-5](/img/structure/B2414429.png)
2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1.47.15]dodecane.
Wissenschaftliche Forschungsanwendungen
Synthesis from Carbohydrates
- The synthesis of trioxadispiroacetals, which includes compounds similar to 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane, has been explored using carbohydrates as starting materials. A key process in these syntheses is the construction of lateral tetrahydrofuran and tetrahydropyran rings, achieved through homologation and intramolecular hydrogen abstraction (Dorta, Martín, Salazar, Suárez, & Prangé, 1998).
Hypervalent Iodine Mediated Reactions
- Hypervalent iodine mediated reactions have been used for regioselective ring cleavage and expansion of various cyclic compounds, demonstrating the versatility of iodine compounds in organic synthesis (Marchand, Rajagopal, Burritt, Bott, Watson, & Sun, 1995).
Iodine-Induced Cyclization for Synthesis
- Iodine-induced cyclization has been employed for synthesizing various cyclic compounds, highlighting the importance of iodine in facilitating ring closure in organic compounds (Lin, Wu, & Wu, 1997).
Synthesis of Spiroacetal Systems
- The synthesis of spiroacetal systems, closely related to 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane, utilizes radical abstraction methods promoted by iodine-containing compounds, showcasing their role in complex organic syntheses (Dorta, Martín, Suárez, & Prangé, 1996).
Applications in Polymerization
- Spiro-structured nitroxides, which are chemically related to 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane, have been used in "living" radical polymerization of styrene, suggesting potential applications in polymer science (Miura, Nakamura, & Taniguchi, 2001).
Eigenschaften
IUPAC Name |
2-(iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO3/c11-4-8-3-9(7-12-8)5-10(6-9)13-1-2-14-10/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKHVFWZNMSND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3(C2)CC(OC3)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(Iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

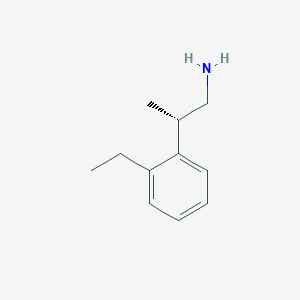
![ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2414352.png)
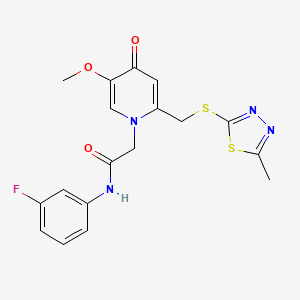
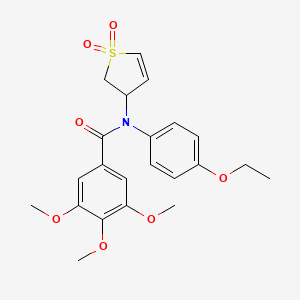
![N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride](/img/structure/B2414355.png)
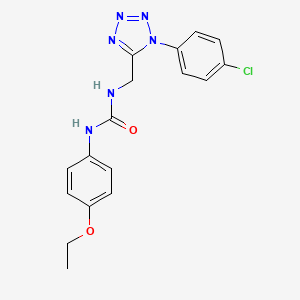
![(3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414361.png)
![1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one](/img/structure/B2414362.png)
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2414363.png)
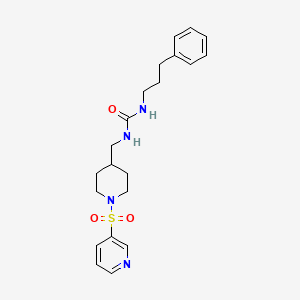
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2414366.png)
